molecular formula C23H25NO2 B13944798 1,1-Diphenyl-2-butynyl cyclohexylcarbamate CAS No. 20930-10-3

1,1-Diphenyl-2-butynyl cyclohexylcarbamate

Cat. No.: B13944798
CAS No.: 20930-10-3
M. Wt: 347.4 g/mol
InChI Key: KZXTZKHKWSPGAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:

    1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.

    1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.

    1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

20930-10-3

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate

InChI

InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25)

InChI Key

KZXTZKHKWSPGAF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3

Origin of Product

United States

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